molecular formula C20H25N3O4S B254780 N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Numéro de catalogue B254780
Poids moléculaire: 403.5 g/mol
Clé InChI: KPNKZEPACIFKFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a COX-2 inhibitor, which means that it selectively inhibits the COX-2 enzyme that is responsible for inflammation and pain.

Mécanisme D'action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib also has some inhibitory effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of Celecoxib for COX-2 over COX-1 is much greater than that of other N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamides, which results in a lower risk of gastrointestinal side effects.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Celecoxib has several advantages for lab experiments, including its selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects. Celecoxib is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, Celecoxib has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the study of Celecoxib. One potential direction is the development of new COX-2 inhibitors that are more selective and have fewer side effects than Celecoxib. Another potential direction is the study of Celecoxib in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of Celecoxib in animal models of Alzheimer's disease may provide further insights into its potential use in the treatment of this disease.

Méthodes De Synthèse

Celecoxib can be synthesized using a variety of methods, including the reaction of 4-bromo-2-fluoroaniline with 4-methylsulfonylphenylboronic acid, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, followed by reaction with 4-aminophenylacetic acid.

Applications De Recherche Scientifique

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been studied for its potential use in the prevention and treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation and oxidative stress in the brain.

Propriétés

Nom du produit

N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Formule moléculaire

C20H25N3O4S

Poids moléculaire

403.5 g/mol

Nom IUPAC

N-(4-acetamidophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide

InChI

InChI=1S/C20H25N3O4S/c1-15-6-12-19(13-7-15)28(26,27)23(3)14-4-5-20(25)22-18-10-8-17(9-11-18)21-16(2)24/h6-13H,4-5,14H2,1-3H3,(H,21,24)(H,22,25)

Clé InChI

KPNKZEPACIFKFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.